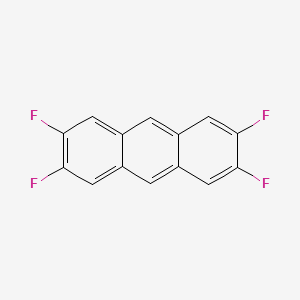

2,3,6,7-Tetrafluoroanthracene

Description

Structure

3D Structure

Properties

CAS No. |

756897-55-9 |

|---|---|

Molecular Formula |

C14H6F4 |

Molecular Weight |

250.19 g/mol |

IUPAC Name |

2,3,6,7-tetrafluoroanthracene |

InChI |

InChI=1S/C14H6F4/c15-11-3-7-1-8-4-12(16)14(18)6-10(8)2-9(7)5-13(11)17/h1-6H |

InChI Key |

RHGMFCAIAIFCFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC3=CC(=C(C=C31)F)F)F)F |

Origin of Product |

United States |

Elucidation of Electronic Structure and Quantum Chemical Characteristics

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that governs molecular reactivity and conductivity. researchgate.net

Table 1: Frontier Orbital Energies of Selected Anthracene (B1667546) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Anthracene | - | - | 3.28 |

Functionalization at the 2,6-positions of anthracene with fluorinated phenyl groups, for example, extends the electron delocalization throughout the structure. mdpi.com This modification can alter the molecular packing and frontier orbital energy levels, which are critical for applications in organic thin-film transistors (OTFTs). mdpi.com While the provided information does not specifically detail the delocalization in 2,3,6,7-tetrafluoroanthracene, the general principle is that fluorination modifies the electron density distribution across the aromatic system.

Charge Distribution and Electron Affinity Considerations in Fluorinated Anthracene Systems

The introduction of fluorine atoms significantly alters the charge distribution within the anthracene molecule, leading to an increased electron affinity. Perfluorinated polycyclic aromatic hydrocarbons (PAHs), including perfluoroanthracene, are predicted to be effective electron acceptors due to their high electron affinities. nih.gov

Theoretical calculations have shown that the adiabatic electron affinity of perfluoroanthracene is 1.84 eV. nih.govacs.org This is a substantial increase compared to the parent anthracene molecule, which has a negative electron affinity. The high electron affinity of fluorinated anthracenes makes them suitable as n-type organic semiconductors.

Theoretical Approaches to Electronic Structure Calculation

The electronic structure of this compound and related fluorinated anthracenes is primarily investigated through computational quantum mechanical methods.

Density Functional Theory (DFT) is a widely used and reliable method for predicting the ground state properties of molecules, including their geometries and electronic structures. rsc.orgacademie-sciences.fr The B3LYP functional is a popular choice within the DFT framework for studying organic molecules and has been shown to provide accurate predictions of molecular electron affinities. rsc.orgbohrium.com

DFT calculations are employed to optimize the molecular geometry and to calculate fundamental properties such as HOMO and LUMO energies. academie-sciences.fracs.org For instance, DFT has been used to study the properties of various perfluorinated PAHs and their radical anions. acs.org The method is also crucial for understanding the impact of substituents on the electronic properties of the anthracene core. nsf.gov

To investigate the properties of molecules in their excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. acs.orgnih.govfaccts.deq-chem.com TD-DFT is used to simulate absorption and emission spectra, providing insights into the electronic transitions that occur upon photoexcitation. bohrium.comacs.org

This method allows for the calculation of vertical excitation energies and oscillator strengths, which are essential for understanding the photophysical properties of these compounds. bohrium.com For example, TD-DFT has been used to study the excited-state proton transfer in fluoride (B91410) sensing mechanisms involving anthracene derivatives and to simulate the UV-visible optical absorption spectra of various organic molecules. nih.govresearchgate.net

Multi-Reference Ab Initio Methods for Correlated Electronic States

For molecules like this compound, which possess an extended π-system, certain electronic states, particularly excited states or situations involving bond breaking, may not be accurately described by single-reference methods. In such cases, the electronic wavefunction is not well-represented by a single Slater determinant. Multi-reference methods are essential for capturing the static or non-dynamical correlation that arises from near-degeneracies of electronic configurations.

Methods such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are commonly employed.

Conceptual Approach for this compound:

A hypothetical CASSCF/CASPT2 study on this compound would involve several key steps:

Selection of the Active Space: The first and most critical step is the selection of the active space. For a polycyclic aromatic hydrocarbon like anthracene, the active space would typically consist of the π-orbitals and π*-orbitals. In the case of this compound, the π-system of the anthracene core would be of primary interest. The number of active electrons would correspond to the number of π-electrons in the anthracene core.

CASSCF Calculation: A CASSCF calculation would then be performed. This method optimizes both the molecular orbitals and the coefficients of the configuration interaction (CI) expansion within the active space. This provides a qualitatively correct description of the electronic states where multi-configurational character is significant. A state-averaging (SA-CASSCF) approach might be used to obtain a balanced description of several electronic states, such as the ground state and a few low-lying excited states, simultaneously.

Inclusion of Dynamic Correlation with CASPT2: The CASSCF method, while accounting for static correlation within the active space, does not typically capture the bulk of the dynamic correlation. The CASPT2 method is then used to include dynamic correlation by applying second-order perturbation theory on top of the CASSCF wavefunction. This is crucial for obtaining quantitatively accurate energy differences, such as excitation energies.

Expected Research Findings (Hypothetical):

Were such a study to be conducted, the research findings would likely focus on the energies and characteristics of the low-lying singlet and triplet excited states. The results would be presented in a data table, which might resemble the following hypothetical table.

Hypothetical Data Table: CASPT2//CASSCF Calculated Vertical Excitation Energies (in eV) for this compound

| State | Main Configuration | Excitation Energy (eV) | Oscillator Strength (f) |

| S₁ (¹B₂ᵤ) | HOMO → LUMO | 3.20 | 0.15 |

| S₂ (¹B₁ᵤ) | HOMO-1 → LUMO | 3.95 | 1.80 |

| T₁ (³B₂ᵤ) | HOMO → LUMO | 1.85 | 0.00 |

| T₂ (³B₁ᵤ) | HOMO-1 → LUMO | 2.90 | 0.00 |

Note: This table is a hypothetical representation and is not based on actual published research data for this compound.

The character of the excited states would be analyzed by examining the leading configurations in the CASSCF wavefunction. For instance, the lowest singlet excited state (S₁) of anthracene itself is of ¹B₂ᵤ symmetry and is primarily described by the HOMO → LUMO transition. The fluorination at the 2,3,6,7-positions would be expected to modulate the energies of these states due to the electron-withdrawing nature of fluorine, but the fundamental nature of the low-lying π-π* transitions would likely be preserved.

The accurate calculation of these correlated electronic states is vital for understanding the photophysical properties of this compound, such as its absorption and emission spectra, and its potential applications in electronic devices.

Advanced Spectroscopic Characterization of Electronic and Photophysical Properties

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a fundamental tool for characterizing the electronic transitions within a molecule. For fluorinated anthracenes, this technique reveals how the electron-withdrawing nature of fluorine substituents impacts the electronic structure of the anthracene (B1667546) core.

The UV-Vis absorption spectrum of anthracene and its derivatives is characterized by distinct absorption bands corresponding to π-π* transitions. The introduction of fluorine atoms at the 2,3,6,7-positions of the anthracene core generally leads to a bathochromic (red) shift in the absorption maxima (λmax) compared to the parent anthracene molecule. acs.orgacs.org This shift is attributed to the perturbation of the π-electron system by the electron-withdrawing fluorine atoms, which can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgutoronto.ca

The absorption spectra of many anthracene derivatives exhibit well-defined vibronic structures, which are characteristic of rigid molecular structures. acs.org The intensity of these absorption bands is quantified by the molar extinction coefficient (ε), which is a measure of how strongly a substance absorbs light at a given wavelength. matanginicollege.ac.inmsu.edu Symmetric substitution on the anthracene core, such as in the 2,3,6,7-tetrafluoro configuration, can significantly influence the oscillator strength of the electronic transitions, leading to changes in the extinction coefficient. acs.org

The shape of the absorption bands can also provide valuable information. Broad and featureless absorption bands can indicate strong intermolecular interactions or a high degree of conformational flexibility in the excited state. acs.org Conversely, sharp and well-resolved vibronic bands are indicative of a more rigid structure with minimal geometric changes upon excitation.

Table 1: Illustrative UV-Vis Absorption Data for Anthracene Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Reference |

| Anthracene | Cyclohexane (B81311) | 356.2 | 9,700 | omlc.org |

| Anthracene | n-Hexane | Not specified | Not specified | nih.gov |

| 7-Fluoro-10-(diphenylphosphoryl)anthracene | Not specified | 419 | Not specified | acs.org |

| 6,7-Difluoro-10-(diphenylphosphoryl)anthracene | Not specified | 414 | Not specified | acs.org |

| 5,6,7-Trifluoro-10-(diphenylphosphoryl)anthracene | Not specified | 429 | Not specified | acs.org |

Note: This table provides a general representation of absorption data for related compounds to illustrate typical values. Data for 2,3,6,7-tetrafluoroanthracene specifically may vary.

Solvatochromism describes the change in the position, intensity, and shape of a substance's absorption or emission bands when the polarity of the solvent is altered. nih.govnih.gov The study of solvatochromic effects on the UV-Vis spectrum of this compound can reveal details about the change in its dipole moment upon electronic excitation.

Generally, for π-π* transitions in aromatic hydrocarbons like anthracene, the solvent effect on the absorption spectrum is relatively small. nih.govresearchgate.net However, the introduction of polar substituents like fluorine can enhance the sensitivity of the electronic transitions to the solvent environment. mdpi.com In nonpolar solvents, the fine vibronic structure of the absorption spectrum is often well-resolved. As the solvent polarity increases, these fine features may become broadened and less distinct due to increased solute-solvent interactions. researchgate.netspectroscopyonline.com

The direction of the spectral shift (red or blue) with increasing solvent polarity depends on the relative stabilization of the ground and excited states. If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a red shift (positive solvatochromism) as the more polar solvent stabilizes the excited state to a greater extent. Conversely, if the ground state is more stabilized, a blue shift (negative solvatochromism) will be observed. nih.gov For many fluorinated aromatic compounds, a red shift is typically observed in more polar solvents. acs.org

Photoluminescence Spectroscopy

Photoluminescence spectroscopy, which encompasses fluorescence and phosphorescence, provides insights into the de-excitation pathways of electronically excited molecules.

Upon excitation, this compound, like other fluorescent anthracene derivatives, will emit light from its lowest singlet excited state (S₁). The emission spectrum is typically a mirror image of the absorption spectrum's lowest energy band, though often red-shifted due to energy loss through vibrational relaxation in the excited state (Stokes shift). nih.gov

The emission wavelength of fluorinated anthracenes is influenced by the position and number of fluorine substituents. Fluorination can lead to a red shift in the emission spectrum compared to unsubstituted anthracene. acs.org The emission profile of anthracenes can range from having a well-defined vibronic structure to being broad and featureless, which can be indicative of the degree of intermolecular interactions and structural rigidity in the solid state. acs.org

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. atto-tec.comjasco-global.com It is a critical parameter for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The quantum yield of anthracene is known to be solvent-dependent, with a value of 0.36 in cyclohexane and 0.27 in ethanol. omlc.org Fluorination can impact the quantum yield; for instance, the fluorescence quantum yield of 1,2,3,4-tetrafluoro-5,8-bis(trimethylsilylethynyl)anthracene in cyclohexane is reported to be 72%. acs.org

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is another key photophysical parameter that can be influenced by the molecular structure and the surrounding environment. mdpi.comnih.gov For many anthracene derivatives, fluorescence lifetimes are typically in the nanosecond range. mdpi.com

Table 2: Representative Photophysical Data for Anthracene Derivatives

| Compound | Solvent/Medium | Fluorescence Quantum Yield (ΦF) | Excited-State Lifetime (τ, ns) | Reference |

| Anthracene | Cyclohexane | 0.36 | Not specified | omlc.org |

| Anthracene | Ethanol | 0.27 | Not specified | omlc.org |

| 1,2,3,4-Tetrafluoro-5,8-bis(trimethylsilylethynyl)anthracene | Cyclohexane | 0.72 | Not specified | acs.org |

| 9,10-Diphenylanthracene (B110198) | Cyclohexane | 0.97 | Not specified | bjraylight.com |

Note: This table provides a general representation of photophysical data for related compounds to illustrate typical values. Data for this compound specifically may vary.

The concept of Twisted Intramolecular Charge Transfer (TICT) is crucial for understanding the photophysics of certain donor-acceptor molecules. acs.orgrsc.org In these systems, photoexcitation can lead to an intramolecular electron transfer from a donor moiety to an acceptor moiety, which is often accompanied by a twisting of the single bond connecting them. acs.orgnih.gov This process results in a highly polar, charge-separated excited state, the TICT state, which can have distinct emission properties, often a broad, red-shifted, and solvent-dependent fluorescence. rsc.org

While this compound itself does not possess the classic donor-acceptor structure required for TICT, the principles are relevant to the broader class of fluorinated anthracenes. Fluorine atoms act as electron-withdrawing groups, and when combined with suitable electron-donating substituents on the anthracene core, can give rise to molecules capable of forming TICT states. dntb.gov.uaresearchgate.net The study of such derivatives provides insight into how fluorination influences the energetics and dynamics of charge transfer processes in the excited state. nih.govresearchgate.net For example, fluorinated 9,9'-bianthracene (B94274) derivatives have been shown to exhibit TICT characteristics. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Electronic Environment Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound and probing the electronic environment of its fluorine and carbon atoms. irisotope.comoxinst.com The key NMR-active nuclei in this molecule are ¹H, ¹³C, and ¹⁹F.

¹⁹F NMR Spectroscopy:

Fluorine-19 NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.comwikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, with a much larger spectral dispersion than in ¹H NMR. wikipedia.org This sensitivity allows for the clear distinction of fluorine atoms in different chemical environments. For this compound, the symmetry of the molecule dictates that the four fluorine atoms are chemically equivalent, which would be expected to result in a single resonance signal in the ¹⁹F NMR spectrum. The precise chemical shift of this signal provides insight into the electron density around the fluorine atoms, which is influenced by the aromatic anthracene core.

¹H and ¹³C NMR Spectroscopy:

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to characterize the hydrocarbon framework of the molecule. irisotope.comresearchgate.net The ¹H NMR spectrum is expected to show signals corresponding to the protons on the anthracene ring. The chemical shifts and coupling patterns of these protons would confirm their positions on the aromatic system. libretexts.org

Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. irisotope.com Due to the molecule's symmetry, a reduced number of signals would be anticipated compared to the total number of carbon atoms. The chemical shifts of the carbon signals, particularly those bonded to fluorine, are significantly influenced by the high electronegativity of the fluorine atoms. irisotope.com

Spin-Spin Coupling:

Spin-spin coupling between nuclei provides valuable structural information. wikipedia.orgman.ac.uk In the case of this compound, one would expect to observe coupling between adjacent ¹H nuclei on the same aromatic ring. Furthermore, coupling between ¹⁹F and adjacent ¹³C nuclei (¹J(C-F), ²J(C-F), etc.) would be prominent in the ¹³C NMR spectrum, providing further confirmation of the substitution pattern. ipb.pt Long-range ¹⁹F-¹⁹F coupling is also a possibility, though less likely to be observed in this symmetrically substituted molecule. wikipedia.org

Interactive Data Table: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹⁹F | Aromatic Fluorine Region | Singlet | N/A |

| ¹H | Aromatic Region (7.0-8.5 ppm) | Doublets, Triplets | J(H-H) ~ 7-9 Hz |

| ¹³C | Aromatic Region (110-150 ppm) | Singlets, Doublets (due to C-F coupling) | ¹J(C-F) ~ 240-260 Hz, ²J(C-F) ~ 20-30 Hz |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful method for obtaining a unique "molecular fingerprint" of this compound and for studying its conformational properties. anton-paar.comnih.govriverd.com These techniques probe the vibrational modes of the molecule, which are determined by the masses of the atoms and the strengths of the chemical bonds. msu.edutanta.edu.eg

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. vscht.cz For a vibration to be IR active, it must result in a change in the molecule's dipole moment. uomustansiriyah.edu.iq The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its C-F, C-H, and C-C bonds within the aromatic framework. libretexts.org The strong C-F stretching vibrations are typically observed in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while C=C stretching vibrations within the anthracene rings are found in the 1450-1650 cm⁻¹ region. msu.edu

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. anton-paar.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. nih.gov For molecules with a center of symmetry, like this compound, the rule of mutual exclusion often applies, meaning that vibrations that are IR active may be Raman inactive, and vice versa. This makes the combination of IR and Raman spectroscopy particularly powerful for a complete vibrational analysis. mdpi.com The Raman spectrum will also exhibit bands corresponding to C-F, C-H, and C-C vibrations, providing a unique fingerprint of the molecule. mdpi.com

Conformational Studies:

While anthracene is a planar molecule, subtle conformational dynamics can be investigated using vibrational spectroscopy. nih.govumich.edu Low-frequency vibrational modes, often more accessible by Raman spectroscopy, can provide information about skeletal vibrations and any potential deviations from planarity. anton-paar.com By analyzing the number of observed IR and Raman bands and comparing them to theoretical predictions based on the molecule's symmetry, the conformational integrity of the molecule can be confirmed. conicet.gov.arresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1650 | IR, Raman |

| C-F Stretch | 1000 - 1400 | IR (strong), Raman |

| Aromatic C-H Bend (out-of-plane) | 650 - 1000 | IR |

| Skeletal Vibrations | < 1500 | Raman (fingerprint region) |

Note: The exact frequencies and intensities are specific to the molecule and can be determined through experimental measurements and computational modeling.

Crystallographic Analysis and Solid State Molecular Organization

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

For a hypothetical analysis, data would be collected by mounting a suitable single crystal on a diffractometer and irradiating it with monochromatic X-rays. The resulting diffraction pattern would be indexed and integrated to yield a set of structure factors. These data would then be solved and refined to produce a final structural model. The key outputs of this analysis would be compiled into a crystallographic data table.

Table 1: Hypothetical Crystallographic Data for 2,3,6,7-Tetrafluoroanthracene

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₆F₄ |

| Formula Weight | 250.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| R-factor (%) | Value |

| Goodness-of-fit | Value |

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The solid-state packing of this compound would be dictated by a combination of non-covalent interactions, including π-π stacking, halogen bonding, and C-H···F interactions. These forces collectively determine the supramolecular architecture and influence the material's bulk properties.

Quantification of π-π Stacking Distances and Orientations

In the crystal lattice, the planar anthracene (B1667546) cores are expected to arrange in a way that maximizes attractive π-π stacking interactions. These interactions are crucial in the solid-state assembly of many aromatic compounds. nih.gov The geometry of these stacks can be characterized by parameters such as the interplanar distance between adjacent aromatic rings, the centroid-to-centroid distance, and the slip angle. For many polycyclic aromatic hydrocarbons, a herringbone packing motif is common. nih.gov

Table 2: Hypothetical Parameters for π-π Stacking in this compound

| Interaction Parameter | Value (Å or °) |

|---|---|

| Interplanar Distance | Value |

| Centroid-to-Centroid Distance | Value |

| Vertical Shift | Value |

| Horizontal Shift | Value |

Examination of Halogen Bonding and C-H···F Interactions

The presence of fluorine atoms in this compound introduces the possibility of specific intermolecular interactions, namely halogen bonding and C-H···F hydrogen bonds. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species. nih.gov In this molecule, the fluorine atoms could potentially interact with nucleophilic regions of neighboring molecules.

More prevalent in fluorinated aromatic compounds are C-H···F interactions, which are a type of weak hydrogen bond. These interactions, while individually weak, can collectively play a significant role in directing the crystal packing. The geometry of these interactions (distance and angle) would be determined from the crystallographic data.

Table 3: Hypothetical Intermolecular Interaction Geometries in this compound

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| C-H···F | C-H···F-C | Value | Value |

| Halogen Bond | C-F···π | Value | Value |

Correlation of Solid-State Structure with Electronic and Optical Properties

The arrangement of molecules in the solid state directly impacts the electronic coupling between them, which in turn governs the material's electronic and optical properties, such as charge carrier mobility and photoluminescence. The degree of π-orbital overlap, dictated by the π-π stacking distance and orientation, is a key factor. A close cofacial arrangement of the anthracene cores would be expected to enhance electronic communication between molecules.

The introduction of fluorine atoms can significantly influence these properties. The strong electron-withdrawing nature of fluorine can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). Furthermore, the specific crystal packing induced by C-H···F and other intermolecular interactions can lead to different polymorphs with distinct photophysical properties. For instance, the fluorescence spectrum of a compound in the solid state is often red-shifted compared to its spectrum in solution, a phenomenon that is highly dependent on the crystal packing. The detailed structural information obtained from single-crystal X-ray diffraction is therefore indispensable for building a comprehensive understanding of the structure-property relationships in this compound.

Charge Transport Mechanisms in 2,3,6,7 Tetrafluoroanthracene and Its Derivatives

Theoretical Models of Charge Transport in Organic Semiconductors

The movement of charge carriers in organic semiconductors is generally described by two primary theoretical models: hopping transport and band-like transport. The applicability of each model is largely determined by the degree of order within the material. wikipedia.org

In disordered or polycrystalline organic semiconductor films, charge carriers are typically localized on individual molecules or small conjugated segments. diva-portal.org Charge transport in these systems occurs through a process known as "hopping," where a charge carrier moves from one localized site to an adjacent one. diva-portal.orgdisorderedmatter.eu This process is thermally activated, meaning that the charge carrier requires thermal energy to overcome the potential barrier between sites. disorderedmatter.eu

The rate of hopping is influenced by several factors, including the distance between molecules, their relative orientation, and the energetic disorder of the system. The energetic disorder arises from variations in the local environment of each molecule, leading to a distribution of site energies. diva-portal.org The Gaussian Disorder Model (GDM) is a commonly used framework to describe hopping transport in such systems, where the density of states is assumed to follow a Gaussian distribution. nanoge.org The charge carriers move through this landscape of localized states via thermally assisted tunneling. diva-portal.org

Two prominent models describe the hopping rate:

Miller-Abrahams Hopping: This model is often used for hopping between localized states at low temperatures and low carrier concentrations.

Marcus Theory: This theory provides a more comprehensive description by considering the reorganization energy of the molecule upon charge transfer. disorderedmatter.eu It accounts for the geometric relaxation of the molecule and the surrounding medium as a charge carrier arrives or departs.

In disordered systems, the mobility of charge carriers typically shows a positive dependence on temperature and electric field.

In highly crystalline organic semiconductors, where molecules are arranged in a regular, periodic lattice, the electronic wavefunctions of adjacent molecules can overlap significantly. This overlap leads to the formation of electronic bands, similar to those in inorganic semiconductors. oup.com In this "band-like" transport regime, charge carriers are delocalized over multiple molecular units and can move more freely through the material. aip.org

A key characteristic of band-like transport is a negative temperature dependence of mobility (μ ∝ T⁻ⁿ, where n > 0). aip.org This behavior arises because at higher temperatures, increased lattice vibrations (phonons) scatter the charge carriers, impeding their movement and thus reducing mobility. aps.org The transition from hopping to band-like transport is not always sharp and can be influenced by factors such as the strength of electronic coupling between molecules and the presence of defects or impurities. nih.gov Even in highly crystalline materials, a crossover from band-like to hopping transport can be observed as the temperature changes or as the degree of disorder increases. aip.orgnih.gov

Role of Molecular Packing and Crystallinity in Charge Carrier Mobility

In the context of 2,3,6,7-tetrafluoroanthracene and its derivatives, the crystal structure dictates the pathways for charge transport. A favorable packing arrangement, such as a herringbone or pi-stacked motif, can lead to strong electronic coupling along specific crystallographic directions, resulting in high charge carrier mobility. The degree of crystallinity is equally important; a higher degree of long-range order in a crystalline film minimizes the number of grain boundaries and other defects that can act as traps or scattering centers for charge carriers.

For instance, single-crystal organic field-effect transistors generally exhibit the highest mobilities because they are free from grain boundaries. In polycrystalline films, which are more common in practical device applications, the mobility is often limited by the transport of charge carriers across these grain boundaries. Therefore, techniques that promote the growth of large, well-ordered crystalline domains are essential for achieving high-performance devices.

Influence of Fluorine Substitution on Charge Carrier Type (n-type vs. p-type behavior) and Mobility

The introduction of fluorine atoms into the anthracene (B1667546) core has a profound impact on the electronic properties of the resulting molecule and its behavior as a semiconductor. Fluorine is a highly electronegative element, and its substitution on the aromatic backbone significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This lowering of the LUMO level is particularly important as it facilitates the injection and transport of electrons, making fluorinated acenes, including this compound, promising candidates for n-type organic semiconductors. Unsubstituted anthracene and many other oligoacenes are typically p-type semiconductors, meaning they predominantly transport holes (positive charge carriers). The ability to function as an n-type material is crucial for the development of complementary circuits, which require both p-type and n-type transistors.

The substitution of hydrogen with fluorine can also influence the charge carrier mobility. While the primary effect is the switch to n-type behavior, the impact on mobility is more complex and depends on how fluorination affects the molecular packing in the solid state. In some cases, the introduction of fluorine atoms can lead to more favorable intermolecular interactions and packing motifs that enhance charge transport. However, it can also lead to less optimal packing, which could decrease mobility. The precise effect on mobility is therefore highly dependent on the specific substitution pattern and the resulting crystal structure.

Modeling of Charge Transport Barriers at Grain Boundaries and Interfacial Effects

In polycrystalline thin films, which are the most common morphology for large-area organic electronics, the presence of grain boundaries introduces significant barriers to charge transport. Grain boundaries are the interfaces between adjacent crystalline domains that have different orientations. These regions are typically more disordered than the crystalline grains and can contain a higher density of trap states.

Advanced Research Applications in Organic Electronic Systems

Organic Light-Emitting Diodes (OLEDs)

As Deep-Blue Emitting Materials

The development of efficient and stable deep-blue emitters is crucial for full-color displays and white lighting applications. Anthracene (B1667546) derivatives are known for their inherent blue fluorescence, and the substitution with electron-withdrawing fluorine atoms is a proven method to achieve the desired deep-blue emission with high color purity.

Fluorination lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the anthracene core. However, the stabilization of the HOMO level is typically more pronounced than that of the LUMO, leading to a widening of the energy bandgap. This hypsochromic (blue) shift in the emission spectrum is a direct consequence of the inductive effect of the fluorine atoms. For instance, various fluorinated 9,10-diphenylanthracene (B110198) derivatives have been synthesized, exhibiting bright deep-blue electroluminescence with Commission Internationale de L'Eclairage (CIE) coordinates in the desirable deep-blue region (y < 0.10). rsc.orgresearchgate.netrsc.org Specifically, compounds like 9,10-bis-(4'-fluoro-biphenyl-3-yl)-anthracene have achieved CIE coordinates of (0.15, 0.07). rsc.org It is therefore anticipated that 2,3,6,7-tetrafluoroanthracene would also function as an effective deep-blue emitter, potentially offering high photoluminescence quantum yields (PLQY) due to the rigidifying effect of the symmetric substitution pattern which can suppress non-radiative decay pathways.

Table 1: Representative Performance of Deep-Blue OLEDs Based on Fluorinated Anthracene Emitters

| Emitter Type | Dopant/Non-doped | Max. EQE (%) | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|

| Fluorinated DPA derivative | Non-doped | ~5.2 | (0.15, 0.07) | rsc.org |

| Anthracene-benzonitrile derivative | Non-doped (TTA) | 7.1 | (0.149, 0.104) | researchgate.net |

| Carbazole-substituted anthracene | Doped | 7.28 | (0.14, 0.09) | rsc.org |

EQE: External Quantum Efficiency; CIE: Commission Internationale de L'Eclairage; TTA: Triplet-Triplet Annihilation; DPA: Diphenylanthracene.

Function as Host Materials for Fluorescent and Phosphorescent Emitters

An effective host material in an OLED emissive layer must possess several key properties: a high triplet energy (T1) to confine the excitons on the guest emitter, good charge transport characteristics to ensure a balanced flow of electrons and holes, and high thermal stability. Fluorination of the anthracene core makes it an excellent candidate for host materials. The wide bandgap resulting from fluorination typically correlates with a high T1 energy, which is essential for hosting high-energy blue, green, and even red phosphorescent emitters without causing efficiency losses through back energy transfer.

Novel fluorinated anthracene derivatives have demonstrated their potential as superior host materials. rsc.org For example, when used as a host for the blue fluorescent dopant DPAVBi (4,4′-Bis[4-(di-p-tolylamino)styryl]biphenyl), an OLED device employing a fluorinated diphenylanthracene derivative achieved a high external quantum efficiency of 5.2% and a luminance exceeding 20,000 cd/m². rsc.org This high performance is attributed to the efficient energy transfer from the host to the dopant and the improved charge balance within the emissive layer. Given these findings, this compound is expected to be a viable host material, particularly for blue and green phosphorescent and fluorescent emitters, due to its likely high triplet energy and good electrochemical stability.

Strategies for Enhanced Electroluminescence Efficiency through Molecular Design

The efficiency of an OLED is intrinsically linked to the molecular design of its constituent materials. For emitters like this compound, several strategies can be employed to enhance electroluminescence efficiency. A primary strategy involves optimizing the balance of charge carriers (holes and electrons) within the emitting layer. The introduction of electron-withdrawing fluorine atoms lowers the LUMO energy level, which can facilitate electron injection from the electron transport layer.

Another key strategy is the management of exciton (B1674681) harvesting. While fluorescent materials are limited to harvesting singlet excitons (25% of the total), mechanisms like Triplet-Triplet Annihilation (TTA) can be exploited in specifically designed anthracene derivatives to harness triplet excitons, thereby pushing the theoretical maximum external quantum efficiency (EQE) beyond the conventional 5% limit. Devices based on anthracene derivatives have achieved EQEs as high as 7.1% through the TTA process. researchgate.netrsc.org The molecular packing and intermolecular interactions, governed by the substitution pattern, play a crucial role in the efficiency of the TTA process. The symmetric 2,3,6,7-substitution pattern could promote ordered molecular packing, potentially enhancing TTA efficiency in non-doped devices. Furthermore, designing molecules with high photoluminescence quantum yields (PLQY) by creating rigid structures that minimize vibrational and rotational energy losses is fundamental to achieving high efficiency. nih.gov

Organic Field-Effect Transistors (OFETs)

The performance of OFETs is critically dependent on the charge transport characteristics of the organic semiconductor. While pristine anthracene is a p-type (hole-transporting) semiconductor, fluorination is a powerful tool to convert it into an n-type (electron-transporting) or even an ambipolar material.

Development of n-Type Semiconductor Characteristics via Fluorination

The conversion from p-type to n-type behavior is a direct result of the strong electron-withdrawing (-I) effect of fluorine atoms. Attaching fluorine atoms to the aromatic core significantly lowers the energy of the LUMO. nih.gov When the LUMO level is sufficiently lowered (typically to around -3.0 to -4.0 eV), the injection of electrons from common electrode materials like gold or aluminum becomes energetically favorable, and the material can effectively transport electrons. This principle has been widely demonstrated in various aromatic systems, including oligothiophenes and other acenes. nih.gov

The degree of fluorination and the substitution pattern determine the extent of LUMO stabilization. Perfluorination, as in perfluoropentacene, results in robust n-type materials. For tetrafluoroanthracene, the four fluorine atoms provide a substantial pull on the electron density of the π-system, which is expected to lower the LUMO into the range required for stable n-type transport. This makes this compound a prime candidate for use as the active channel material in n-type OFETs, which are essential for the fabrication of complementary logic circuits—the bedrock of modern electronics. magtech.com.cnrsc.org

Impact of Molecular Design and Film Morphology on Device Performance

The charge carrier mobility in an OFET is not solely a property of the individual molecule but is heavily influenced by the intermolecular electronic coupling, which is dictated by the solid-state packing (film morphology). tcichemicals.comnih.gov Anthracene derivatives typically pack in a herringbone motif, which provides two-dimensional charge transport pathways. The specific substitution pattern of this compound is expected to influence this packing. Studies on the 1,2,3,4-tetrafluoroanthracene (B15249067) isomer have analyzed its crystal packing, revealing how fluorination impacts intermolecular interactions. electronicsandbooks.com

The introduction of fluorine atoms can lead to additional intermolecular interactions, such as C–F···H and F···F contacts, which can alter the packing structure and the distance between adjacent molecules (π-stacking distance). A more ordered thin film with smaller grain boundaries and strong intermolecular π-π overlap is conducive to higher charge carrier mobility. abo.firesearchgate.net The processing conditions used to deposit the thin film, such as substrate temperature and deposition rate, are critical for controlling the film morphology and, consequently, the device performance. Therefore, optimizing the thin-film growth of this compound would be a key step in realizing high-performance OFETs.

Table 2: Typical Performance of n-Type OFETs Based on Fluorinated Aromatic Semiconductors

| Semiconductor Type | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Device Structure | Reference |

|---|---|---|---|---|

| Perfluorohexyl-substituted oligothiophene | 0.048 | > 10⁵ | BGTC | nih.gov |

| Pentafluorophenyl-substituted oligothiophene | 0.08 | > 10⁶ | BGTC | nih.gov |

| IDTz-DPP based polymer | 1.3 | > 10⁶ | TGBC | rsc.org |

BGTC: Bottom-Gate, Top-Contact; TGBC: Top-Gate, Bottom-Contact; IDTz-DPP: Indacenodithiazole-Diketopyrrolopyrrole.

Organic Photovoltaics (OPVs) and Perovskite Solar Cells

The performance of organic photovoltaic and perovskite solar cells is critically dependent on the electronic properties of their constituent materials, particularly the electron acceptors and hole-transporting materials. Fluorination is a common strategy to tune the energy levels and charge transport characteristics of organic semiconductors.

Role as Electron Acceptors or Hole-Transporting Materials

There is currently a lack of specific research demonstrating the use of this compound as either an electron acceptor or a hole-transporting material in OPVs or perovskite solar cells. However, the introduction of fluorine atoms into an aromatic system, such as anthracene, generally lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can be seen in studies of other fluorinated anthracene derivatives. For instance, the functionalization of anthracene at the 2,6-positions with fluorinated phenyl groups has been shown to lower the frontier orbital energy levels, leading to a transition from p-type (hole-transporting) to n-type (electron-transporting) behavior in organic thin-film transistors (OTFTs) as the degree of fluorination increases. beilstein-journals.org

This suggests that this compound would likely exhibit electron-accepting properties due to the strong electron-withdrawing nature of the four fluorine atoms. Its potential suitability as an electron acceptor would depend on the alignment of its LUMO energy level with the HOMO of a donor material in a photovoltaic device.

Conversely, for a material to function as a hole-transporting layer (HTL), a relatively high HOMO level is typically required for efficient hole injection from the light-absorbing layer. The significant lowering of the HOMO level expected from the tetra-fluorination of anthracene would likely make this compound less suitable for a primary hole-transporting role compared to its non-fluorinated counterpart or less fluorinated derivatives.

Optimization of Charge Separation and Recombination Dynamics in Devices

Efficient charge separation at the donor-acceptor interface and suppression of charge recombination are crucial for high-performance solar cells. While no direct studies on this compound are available, research on other fluorinated compounds in solar cells provides some insights.

Fluorinated interfacial layers have been shown to enhance the fill factor in perovskite solar cells by improving electron-blocking properties and hole extraction efficiency. nih.gov The introduction of fluorine atoms can also increase the hydrophobicity of the material, which may contribute to enhanced device stability. nih.gov

The charge transport properties, such as electron and hole mobility, are fundamental to device performance. Theoretical studies on other anthracene derivatives have shown that substitutions on the anthracene core can influence molecular packing and, consequently, the charge transport characteristics. rsc.org For instance, the incorporation of aryl substituents at the 2,6-positions of anthracene can lead to more isotropic two-dimensional transport properties. rsc.org It is plausible that the specific substitution pattern of this compound would similarly influence its solid-state packing and charge mobility, which would need to be experimentally determined.

Other Emerging Organic Electronic and Photonic Applications (e.g., Chemical Sensors, Photochromic Systems)

The unique electronic and photophysical properties of anthracene and its derivatives have led to their use in various other applications.

Chemical Sensors: Anthracene derivatives are well-known fluorophores and have been widely utilized in the development of fluorescent chemical sensors. rsc.org Their fluorescence can be quenched or enhanced in the presence of specific analytes. For example, anthracene-based probes have been designed for the detection of metal ions and fluoride (B91410) ions. rsc.orgrsc.orgaps.org The introduction of fluorine atoms in this compound could potentially modulate its fluorescence properties and its interaction with analytes, making it a candidate for sensor applications. However, specific research on this compound for sensing is not currently available.

Photochromic Systems: Photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, is a property exhibited by some anthracene derivatives. unica.it This often involves the [4+4] photocycloaddition of two anthracene molecules. Studies on fluorinated 9-anthracene carboxylic acid have demonstrated that fluorine substitution can significantly improve photomechanical properties. clockss.org While the potential for this compound to exhibit photochromic behavior exists, it has not been specifically reported in the reviewed literature.

Computational Design and Predictive Modeling for Structure Property Relationships

Rational Molecular Design Principles for Tailoring Electronic and Photophysical Properties

Rational molecular design involves the deliberate and strategic modification of a molecule's structure to achieve desired electronic and photophysical properties. This process heavily relies on quantum chemical computations to predict the effects of structural changes before undertaking complex and costly synthesis. mdpi.cominformaticsjournals.co.in The goal is to establish clear structure-property relationships that can guide the development of novel materials. nih.gov

For aromatic molecules like 2,3,6,7-tetrafluoroanthracene, the electronic properties are primarily governed by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the band gap, is a critical parameter that determines the molecule's absorption and emission characteristics. Computational methods such as Density Functional Theory (DFT) are highly effective for calculating these orbital energies and predicting how they will be altered by chemical modifications. mdpi.comnih.gov

The introduction of fluorine atoms onto the anthracene (B1667546) core, as in this compound, is a key design principle. Fluorination is known to lower both the HOMO and LUMO energy levels due to the high electronegativity of fluorine. This can enhance the material's stability against oxidation and improve electron injection in electronic devices.

Photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT) and coupled-cluster methods (e.g., CC2). nih.gov These calculations can model the vertical excitation energies and the nature of electronic transitions (e.g., π →π*). informaticsjournals.co.in For instance, research on 9,10-disubstituted-2,3,6,7-tetraphenylanthracenes has demonstrated that modifying the functionalities at the 9 and 10 positions can systematically tune the emission wavelength across a wide range from 410 to 610 nm, often with outstanding quantum yields. rsc.org This principle of tuning properties through substitution is directly applicable to the this compound backbone.

Computational studies can also elucidate the rates of non-radiative deactivation pathways, providing predictions of a molecule's fluorescence efficiency and excited-state lifetimes, which are crucial for applications in technologies like Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov

| Property | Computational Method | Predicted Parameter | Significance |

|---|---|---|---|

| Electronic Properties | Density Functional Theory (DFT) | HOMO/LUMO Energies, Band Gap | Determines charge injection barriers, redox stability, and fundamental color. |

| Absorption/Emission Spectra | Time-Dependent DFT (TD-DFT) | Vertical Excitation Energies, Oscillator Strengths | Predicts the color of light absorbed and emitted by the molecule. |

| Excited State Lifetimes | TD-DFT, Coupled-Cluster (CC2) | Rates of Radiative and Non-radiative Decay | Indicates the efficiency and speed of light emission. |

| Molecular Geometry | DFT, Møller-Plesset Perturbation Theory (MP2) | Optimized Ground and Excited State Structures | Affects molecular packing and intermolecular interactions. |

Multiscale Modeling Approaches for Predicting Device Performance

While the properties of an individual molecule are crucial, the performance of a material in a real-world device (like an OLED or organic field-effect transistor) depends on the collective behavior of millions of molecules in the solid state. Multiscale modeling (MSM) is a powerful paradigm that bridges the gap between single-molecule properties and macroscopic device performance by integrating different computational methods across multiple length and time scales. nih.gov

A multiscale approach to predicting the device performance of a material like this compound would typically involve a hierarchy of simulations: mdpi.com

Quantum Mechanics (QM) Scale: At the most fundamental level, DFT calculations are used to determine the intrinsic properties of a single this compound molecule. This includes its optimized geometry, frontier orbital energies, and charge distribution, as described in section 8.1.

Atomistic/Molecular Dynamics (MD) Scale: The parameters obtained from QM calculations are used to develop a classical force field. MD simulations are then run on systems containing thousands of molecules to predict how they pack together in a thin film. This scale is critical for understanding the material's morphology (whether it is crystalline or amorphous) and for calculating properties like charge carrier mobility, which depends on the electronic coupling between adjacent molecules.

Coarse-Graining (CG) Scale: To study larger-scale phenomena, such as the formation of domains or interfaces over micrometers, coarse-grained models are often employed. In these models, groups of atoms or even entire molecules are represented as single "beads," allowing for simulations that span larger length and time scales than are accessible with full atomistic detail.

By linking these different scales, multiscale modeling provides a holistic understanding of how the chemical structure of this compound ultimately dictates its utility in a functional device. nih.gov

| Modeling Scale | Typical Method(s) | Information Obtained | Example for this compound |

|---|---|---|---|

| Quantum (Ångströms) | DFT, TD-DFT | Intrinsic molecular properties: HOMO/LUMO, geometry, charge distribution. | Calculating the precise energy levels and optical transition energies. |

| Atomistic (Nanometers) | Molecular Dynamics (MD) | Solid-state packing, morphology, charge hopping rates, thermal conductivity. | Simulating the thin-film structure to predict charge mobility. |

| Mesoscale (Micrometers) | Kinetic Monte Carlo (KMC), Coarse-Graining (CG) | Large-area morphology, domain formation, charge transport pathways. | Modeling charge movement across crystalline grains or amorphous domains. |

| Continuum (Device Level) | Drift-Diffusion Models, Finite Element Analysis (FEA) | Overall device characteristics: I-V curves, efficiency, brightness. | Simulating the performance of an OLED incorporating the material. |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Pathways for Highly Fluorinated Anthracenes

The synthesis of specifically substituted polycyclic aromatic hydrocarbons (PAHs), including fluorinated anthracenes, often involves multi-step procedures that can be inefficient and environmentally burdensome. researchgate.net While traditional methods like Friedel-Crafts reactions and the reduction of corresponding anthraquinones are established, future research must prioritize the development of more sustainable and efficient synthetic routes. researchgate.netbeilstein-journals.org

A significant challenge lies in creating complex molecules from simple, abundant starting materials in a cost-effective and clean manner. nagoya-u.ac.jp Promising avenues include:

One-Pot Syntheses: Methodologies that combine multiple reaction steps into a single procedure, such as the one-pot synthesis of 10-(diphenylphosphoryl)-anthracenes, can significantly improve efficiency by reducing reaction times and waste from intermediate purification steps. beilstein-journals.orgnih.govacs.org

Mechanochemistry: A recently developed technique using a ball mill for the mechanochemical anionic activation of unfunctionalized PAHs represents a cleaner, more efficient way to create complex aromatic structures. nagoya-u.ac.jp This solvent-free approach facilitates electron transfer and allows for the direct carbon-to-carbon bond formation between aromatic rings using simple starting materials like lithium and fluorobenzene. nagoya-u.ac.jp

Catalytic C-H Activation: Developing new catalytic systems, such as those using ruthenium, for the regioselective C-H arylation of aromatic ketones could provide more direct and atom-economical routes to complex anthracene (B1667546) derivatives. beilstein-journals.org

Novel Cyclization Strategies: Exploring reactions like the Mallory intramolecular photocyclization of stilbene (B7821643) derivatives offers an efficient method for constructing PAH frameworks, including those containing fluorine. mdpi.com Likewise, the Diels-Alder reaction of in-situ generated arynes presents a powerful tool for building oxygenated anthracene precursors that can be further modified. oup.com

Future synthetic work should focus on reducing the reliance on expensive or hazardous reagents, minimizing waste, and designing pathways that are amenable to large-scale production.

Exploration of New Application Domains Beyond Current Organic Electronics Paradigms

While fluorinated anthracenes have shown promise as materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), their unique photophysical and electronic properties suggest a broader range of applications that remain largely unexplored. rsc.orgsigmaaldrich.comsigmaaldrich.com Research should pivot towards investigating these novel functionalities.

Photomechanical Materials: Certain crystalline derivatives of 9-anthracene carboxylic acid exhibit a reversible photomechanical response. researchgate.net The introduction of fluorine atoms into the anthracene core can significantly alter intermolecular interactions, such as π-π stacking and hydrogen bonding, thereby tuning the material's mechanical properties. researchgate.net Research into how fluorination patterns on the anthracene backbone affect crystal packing and photomechanical performance could lead to advanced actuators and molecular machines.

Chemical Sensors: The electron-withdrawing nature of fluorine substituents can modulate the electronic and optical properties of the anthracene core, making these compounds sensitive to their chemical environment. Multihydroxylated anthracene derivatives have demonstrated high selectivity and sensitivity for detecting fluoride (B91410) anions in solution through fluorescence quenching. acs.orgresearchgate.net Future work could expand this concept to create highly specific sensors for other environmentally or biologically relevant analytes.

Two-Dimensional Polymers (2DPs): The [4+4] cycloaddition reaction of anthracene units upon photoirradiation is a key method for synthesizing 2D polymers. researchgate.net Fluorinated anthracene monomers have been successfully used to create 2DPs in a single-crystal-to-single-crystal transformation, allowing for precise structural characterization of the resulting polymer sheets. ethz.ch Exploring different fluorination patterns on anthracene-based monomers could provide a powerful tool to control the packing, reactivity, and electronic properties of these novel two-dimensional materials. researchgate.netethz.ch

Application of Advanced In-Situ and Operando Characterization Techniques

A deeper understanding of how fluorinated anthracenes function within a device or during a chemical transformation is crucial for optimizing their performance. While standard characterization techniques like NMR spectroscopy and single-crystal X-ray diffraction provide valuable structural information, they typically offer only a static picture. nih.govacs.org Future research must employ advanced characterization methods that can probe these molecules under real-world conditions.

In-Situ and Operando Spectroscopy: These techniques allow for the real-time monitoring of materials as they operate. For instance, the real-time, in-situ monitoring of singlet oxygen generation from an anthracene endoperoxide has been demonstrated, providing a strategy to evaluate therapeutic effects as they happen. researchgate.net Applying similar operando techniques (e.g., Raman or fluorescence spectroscopy) to an OLED during operation could reveal changes in molecular conformation, aggregation state, or electronic structure that affect device efficiency and lifetime.

Spectroelectrochemistry: Techniques like in-situ Raman spectroelectrochemistry can provide detailed information about charge transfer processes at interfaces, which is fundamental to the operation of organic electronic devices. acs.org Studying the interface between a fluorinated anthracene layer and an electrode during voltage application can elucidate charge injection mechanisms and identify potential degradation pathways.

Time-Resolved Spectroscopy: To understand the dynamic processes that govern the photophysics of these materials, such as excited-state intramolecular proton transfer (ESIPT) or aggregation-caused quenching (ACQ), time-resolved spectroscopic methods are essential. researchgate.netnih.gov These studies can unravel the complex interplay of factors that determine the quantum yield and emission characteristics of fluorinated anthracenes in different environments.

By applying these advanced techniques, researchers can build a more complete picture of structure-property-performance relationships, accelerating the rational design of new and improved materials.

Bridging Fundamental Understanding with Scalable Manufacturing and Industrial Implementation

A significant gap often exists between promising laboratory results and viable industrial products. For highly fluorinated anthracenes to make a real-world impact, this gap must be bridged through focused research on scalability and manufacturing. Polycyclic aromatic hydrocarbons are important in materials science and electronics, but their production can be challenging. cdc.gov

Key challenges and research directions include:

Scalable Synthesis: Laboratory-scale syntheses are often not directly transferable to industrial production. Research into robust, high-yield, one-pot procedures and continuous flow processes is needed. nih.govacs.org The development of mechanochemical syntheses, which are often more scalable and environmentally friendly than solvent-based methods, is a particularly promising direction. nagoya-u.ac.jp

Precursor Availability and Cost: The synthesis of highly fluorinated aromatics often relies on specialized and expensive starting materials. A critical area of research is the development of synthetic routes that utilize cheaper, more abundant fluorinated feedstocks.

Process Optimization and Control: Industrial-scale production requires precise control over reaction parameters to ensure batch-to-batch consistency and high purity. Research should focus on developing and optimizing processes that are tolerant of minor fluctuations and easily monitored. Companies specializing in scalable manufacturing solutions for aromatic compounds will play a key role in this transition.

Material Purification: The performance of organic electronic devices is extremely sensitive to impurities. Developing efficient and cost-effective large-scale purification techniques, such as zone refining or industrial-scale chromatography, is essential for producing materials of the required electronic-grade purity.

By addressing these challenges, the scientific community can pave the way for the commercialization of technologies based on 2,3,6,7-tetrafluoroanthracene and other highly fluorinated PAHs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.